4-Amino-3,5-dichlorobenzamide
Description
Significance in Contemporary Chemical and Biological Research
Dichlorobenzamide scaffolds represent a cornerstone in modern medicinal chemistry and materials science. nih.govrsc.org Their unique structural features, including the presence of two chlorine atoms on the benzene (B151609) ring, impart distinct electronic and steric properties that influence their reactivity and biological activity. These scaffolds are integral to the development of new therapeutic agents, with research highlighting their potential in areas such as antimicrobial and anticancer therapies. sioc-journal.cn The ability to modify the benzamide (B126) moiety allows for the fine-tuning of a compound's properties, making dichlorobenzamides a versatile platform for drug discovery and the synthesis of complex organic molecules. sioc-journal.cnmdpi.com The systematic investigation of such molecular cores is a fundamental aspect of medicinal chemistry, aiming to understand the relationship between structure and activity. nih.gov
The following table provides a snapshot of the key research areas where dichlorobenzamide scaffolds have shown considerable promise:
| Research Area | Significance of Dichlorobenzamide Scaffolds |
|---|---|
| Medicinal Chemistry | Core structure for the development of novel therapeutic agents, including anticancer and antimicrobial drugs. sioc-journal.cn |
| Organic Synthesis | Versatile synthetic intermediates for creating complex molecules due to their modifiable structure. |
| Materials Science | Utilized in the production of polymers and resins, contributing to formulations that require stability and specific performance characteristics. |
Overview of Dichlorobenzamide Moiety Utility as a Synthetic Intermediate and Core Structure
The dichlorobenzamide moiety is a highly valuable building block in organic synthesis. Its utility stems from the reactivity of its functional groups, which allows for a variety of chemical transformations. For instance, the amino group in compounds like 4-Amino-3,5-dichlorobenzamide can undergo a range of reactions, including acylation and alkylation, to generate a diverse library of derivatives.
The presence of chlorine atoms on the aromatic ring also influences the regioselectivity of further substitution reactions. The dichlorobenzamide core is a key component in the synthesis of various biologically active molecules. For example, derivatives of 2,6-dichlorobenzamide (B151250) have been synthesized and investigated for their antimicrobial and disinfectant properties. ipinnovative.com Furthermore, the related compound 2,3-dichlorobenzamide (B1301048) serves as a crucial precursor in the synthesis of the antiepileptic drug lamotrigine. researchgate.net The versatility of the dichlorobenzamide scaffold is further demonstrated by its use in creating compounds with potential applications as herbicides. lookchem.com
A summary of the synthetic utility of the dichlorobenzamide moiety is presented in the interactive table below:
| Application | Description | Key Reactions |
|---|---|---|
| Pharmaceutical Synthesis | Precursor for active pharmaceutical ingredients (APIs). | Acylation, Alkylation, Suzuki Coupling researchgate.net |
| Agrochemical Synthesis | Intermediate in the production of herbicides. lookchem.com | Not specified in provided context. |
| Materials Science | Monomer for the synthesis of polymers and resins. | Not specified in provided context. |
Historical Context and Evolution of Research Focus on Substituted Benzamides
The study of substituted benzamides has a rich history, with research evolving from fundamental investigations of their chemical properties to their application in diverse scientific fields. Early studies in the mid-20th century focused on understanding the basicity and protonation of substituted benzamides in acidic media. cdnsciencepub.com This foundational work laid the groundwork for later explorations into their biological activities.
By the late 1970s, the therapeutic potential of substituted benzamides, such as sulpiride, began to be recognized, particularly for their effects on the central nervous system. nih.gov This led to extensive preclinical and clinical research into their mechanisms of action, revealing their ability to modulate dopaminergic pathways. nih.gov In recent decades, the focus of research has expanded significantly. Scientists are now designing and synthesizing novel substituted benzamide derivatives with a wide range of potential applications, including as insecticidal agents and anticancer drugs. researchgate.netbenthamdirect.com This evolution reflects a broader trend in medicinal chemistry towards the rational design of targeted therapies based on well-characterized molecular scaffolds. benthamdirect.compjps.pk
Structure
2D Structure
3D Structure
Properties
CAS No. |
63887-26-3 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4-amino-3,5-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
CRYCKBHVODBYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Amidation and Condensation Reactions for Core Scaffold Formation
The fundamental structure of 4-Amino-3,5-dichlorobenzamide and its N-substituted analogs is typically assembled through amidation and condensation reactions. These processes involve the formation of an amide bond between a carboxylic acid derivative and an amine.
Synthesis from Dichlorobenzoyl Chlorides and Varied Amine Precursors
A primary and efficient method for synthesizing the this compound scaffold involves the reaction of a 4-amino-3,5-dichlorobenzoyl chloride with an appropriate amine precursor. google.comsmolecule.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The starting material, 4-amino-3,5-dichlorobenzoic acid, is a key precursor. sigmaaldrich.comchemimpex.comottokemi.comapolloscientific.co.ukfluorochem.co.uk It can be converted to the more reactive 4-amino-3,5-dichlorobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). google.com This acid chloride is then reacted with a wide range of primary or secondary amines to yield the corresponding N-substituted 4-amino-3,5-dichlorobenzamides. google.comsmolecule.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. smolecule.com
For instance, the synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is achieved by reacting 3,5-dichlorobenzoyl chloride with 4-amino-2-methylaniline. smolecule.com Similarly, reacting 4-amino-3,5-dichlorobenzoyl chloride with cyclopropylamine (B47189) yields 4-Amino-3,5-dichloro-N-cyclopropylbenzamide. google.com
A variety of dichlorobenzamide derivatives have been synthesized by reacting 3,5-dichlorobenzoyl chloride with different arylamine compounds in N,N'-dimethylformamide (DMF) solution. researchgate.netresearchgate.net
Table 1: Examples of Amine Precursors in the Synthesis of this compound Derivatives
| Amine Precursor | Resulting Compound | Reference |
| Cyclopropylamine | 4-Amino-3,5-dichloro-N-cyclopropylbenzamide | google.com |
| 4-Amino-2-methylaniline | N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide | smolecule.com |
| Various Arylamines | Series of 3,5-dichlorobenzamide (B1294675) derivatives | researchgate.netresearchgate.net |
Catalytic Approaches and Reaction Optimization
To enhance the efficiency and yield of the amidation reaction, catalytic methods can be employed. While the direct reaction between an acyl chloride and an amine is often facile, catalysts can be beneficial, especially when less reactive carboxylic acids are used directly.
Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the type and amount of base used. For example, the synthesis of 4-Amino-3,5-dichloro-N-cyclopropylbenzamide is carried out in an ether/acetone mixture in an ice bath, followed by stirring at room temperature overnight. google.com
Industrial-scale production may utilize process optimization strategies such as adjusting nitration temperature and hydrogenation pressure to balance reaction rate and safety, and optimizing catalyst loading to maximize surface area.
Derivatization Strategies for Structural Diversification and Analog Generation
The this compound core offers several reactive sites that can be targeted for further chemical modification. These derivatization strategies are essential for creating a diverse library of analogs with potentially varied biological activities.
Alkylation and Acylation of Reactive Sites
The amino group and the amide nitrogen of the this compound scaffold are nucleophilic and can undergo alkylation and acylation reactions. smolecule.com
Alkylation: The introduction of alkyl groups can be achieved by reacting the benzamide (B126) with alkyl halides in the presence of a base. This can lead to mono- or di-alkylation of the amino group, depending on the reaction conditions and the stoichiometry of the reagents.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form N-acyl derivatives. yok.gov.tr For example, acetylation of an amino group can be performed using acetic anhydride. This modification can be useful for protecting the amino group during subsequent reactions or for introducing specific functionalities.
These reactions allow for the systematic exploration of the structure-activity relationship by modifying the steric and electronic properties of the molecule.
Introduction of Diverse Heterocyclic Moieties (e.g., Pyrazoles, Triazoles, Quinolines)
A significant strategy for structural diversification involves the incorporation of various heterocyclic rings onto the this compound framework. Heterocycles are prevalent in pharmacologically active compounds, and their introduction can profoundly influence the biological properties of the parent molecule. jptcp.comresearchgate.netresearchgate.netnih.govzsmu.edu.uaacademie-sciences.frmdpi.comorganic-chemistry.orgresearchgate.netnih.govrsc.org
Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through various methods, including the condensation of β-dicarbonyl compounds with hydrazines. organic-chemistry.orgnih.gov The amino group of 4-aminobenzamide (B1265587) derivatives can be used as a handle to link a pyrazole moiety. For instance, N-(3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dichlorobenzamide is a known derivative. google.com
Triazoles: 1,2,4-triazole (B32235) derivatives are of significant interest and can be synthesized from various precursors. researchgate.netnih.govzsmu.edu.ua One approach involves the reaction of acid hydrazides with appropriate reagents to form the triazole ring. researchgate.netrdd.edu.iq For example, 4-amino-3,5-bis-(2,4-dichlorophenoxy)-1,2,4-triazole has been synthesized from 2,4-dichlorophenoxy acetic acid hydrazide. researchgate.netrdd.edu.iq
Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through several named reactions, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. academie-sciences.fr The this compound scaffold can be incorporated into quinoline structures, leading to hybrid molecules with potential biological activity. nih.govnih.gov For example, a series of quinoline derivatives have been synthesized from 4-amino-3-bromobenzonitrile. nih.gov
Table 2: Examples of Heterocyclic Moieties Incorporated into Benzamide Structures
| Heterocycle | Synthetic Approach | Example Derivative | Reference |
| Pyrazole | Condensation of β-dicarbonyls with hydrazines | N-(3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dichlorobenzamide | google.com |
| 1,2,4-Triazole | Cyclization of acid hydrazides | 4-Amino-3,5-bis-(2,4-dichlorophenoxy)-1,2,4-triazole | researchgate.netrdd.edu.iq |
| Quinoline | Friedländer synthesis | Quinoline derivatives from 4-amino-3-bromobenzonitrile | nih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable in literature)
When the derivatization of this compound leads to the formation of chiral centers, the synthesis of single enantiomers becomes a critical aspect. Stereoselective synthesis aims to produce a specific stereoisomer, while chiral resolution is employed to separate a racemic mixture into its individual enantiomers.
While the core this compound is achiral, the introduction of chiral substituents or the creation of a chiral center during derivatization necessitates consideration of stereochemistry. The literature describes methods for the resolution of chiral compounds, such as preferential crystallization. google.com For instance, chiral stationary phases have been developed for the separation of enantiomers in chromatography. patsnap.com Techniques like capillary electrophoresis with chiral selectors are also employed for the chiral separation of amino acids and their derivatives. psu.edu Molecular docking studies can also be used to understand the mechanisms of chiral recognition. nih.gov
The development of new chiral stationary phases based on derivatives of 4-amino-3,5-dinitrobenzoic acid highlights the importance of chiral separation in this class of compounds. patsnap.com
Flow Chemistry and Continuous Processing in Dichlorobenzamide Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Current time information in Vanderburgh County, US.europa.euvapourtec.com The synthesis of this compound and its derivatives can be adapted to flow chemistry protocols, leveraging the inherent advantages of this technology. smolecule.com In a continuous flow system, reagents are pumped through a network of tubes or microreactors, where mixing and reaction occur under precisely controlled conditions. flinders.edu.aunih.gov This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side-product formation. europa.euresearchgate.net
The synthesis of aromatic amides is a well-documented process in flow chemistry. Current time information in Vanderburgh County, US. Typically, the formation of an amide bond involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. sci-hub.se In the context of this compound, this would likely involve the reaction of 4-amino-3,5-dichlorobenzoic acid with an aminating agent under flow conditions. The use of continuous-flow reactors allows for superior heat and mass transfer compared to batch reactors, which is crucial for controlling exothermic reactions and preventing the formation of hotspots that can lead to degradation or unwanted side reactions. europa.euresearchgate.net
Furthermore, multi-step syntheses can be "telescoped" in continuous flow, where the output from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. flinders.edu.au This approach significantly reduces production time, solvent waste, and manual handling. flinders.edu.au For the synthesis of a molecule like this compound, a multi-step flow process could be envisioned, potentially starting from a more basic precursor and involving chlorination, amination, and amide formation steps in a continuous sequence.
Research in flow chemistry has demonstrated its utility in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, with many processes showing improved yields and purity compared to their batch counterparts. nih.govpurdue.edu The precise control over stoichiometry, residence time, and temperature in a flow reactor allows for the fine-tuning of the reaction to maximize the yield of the desired product. nih.gov
While specific, published research detailing the continuous flow synthesis of this compound is not extensively available, the principles and successful applications of flow chemistry in the synthesis of other amides and aromatic compounds provide a strong basis for its application here. The following data table illustrates a hypothetical set of research findings for the optimization of this compound synthesis in a continuous flow setup, based on analogous transformations reported in the literature.
Interactive Data Table: Hypothetical Parameters for Continuous Flow Synthesis of this compound
This table presents a set of plausible experimental data for the amidation of 4-amino-3,5-dichlorobenzoic acid using a continuous flow process. The data is representative of typical optimization studies in flow chemistry.
Mechanistic Investigations of Biological System Interactions
Molecular Target Identification and Characterization
Extensive literature searches did not yield specific studies investigating the direct molecular targets of 4-Amino-3,5-dichlorobenzamide in the context of enzyme inhibition or receptor modulation as outlined. Research detailing the kinetic analysis of its effects on cholinesterases and urease, or its binding and modulation activity at the mGluR5 receptor, is not available in the public domain. Similarly, specific protein-ligand interaction profiles and binding affinity determinations for this particular compound are not documented.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., Cholinesterases, Urease)
No published research was identified that specifically examines the inhibitory effects of this compound on cholinesterases or urease. Therefore, data regarding its inhibition kinetics, such as IC50 or K_i_ values, and the type of inhibition (e.g., competitive, non-competitive) are not available.
Receptor Binding and Modulation Research (e.g., mGluR5)
There is a lack of specific research on the interaction between this compound and the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Consequently, information regarding its binding affinity, efficacy as an agonist or antagonist, or its potential as an allosteric modulator is currently unknown.
Protein-Ligand Interaction Profiling and Binding Affinity Determination
No studies were found that detail the interaction profile of this compound with specific protein targets. As a result, data on its binding affinity, thermodynamic parameters of binding, or the specific amino acid residues involved in potential interactions are not available.
Cellular and Subcellular Pathway Modulation
In vitro studies focusing on the modulation of cellular and subcellular pathways by this compound, specifically concerning DNA damage and oxidative stress, have not been identified in the available scientific literature.
DNA Damage Induction and Genotoxicity Studies (In Vitro Models)
There is no available data from in vitro genotoxicity assays, such as the Ames test, micronucleus assay, or comet assay, to assess the potential of this compound to induce DNA damage.
Oxidative Stress Response and Antioxidant Activity in Cellular Systems (In Vitro Models)
Scientific literature lacks studies investigating the effects of this compound on oxidative stress responses in cellular systems. Therefore, its capacity to act as an antioxidant or to induce an oxidative stress response remains uncharacterized.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The structure-activity relationship (SAR) and structure-property relationship (SPR) of benzamide (B126) derivatives have been a subject of investigation in various therapeutic areas, providing a framework for understanding how the structural features of compounds like this compound contribute to their biological activity.
The benzamide moiety itself is a key pharmacophore in many biologically active compounds. It can act as a versatile scaffold that allows for substitutions on the phenyl ring and the amide nitrogen to modulate activity and selectivity. In the context of antimycobacterial agents, SAR studies of benzamide inhibitors of QcrB have revealed that modifications to the phenyl core can significantly impact metabolic stability and potency. acs.org
For a series of triazaspirodimethoxybenzoyl inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase, the dimethoxy and dichlorophenyl groups were found to be essential for efficacy. cornell.edu The dichlorophenyl group, in particular, occupies an exposed pocket that is predicted to coordinate the NAD+ nicotinamide, highlighting its importance as a key functional group for inhibitory activity. cornell.edu
In the broader context of enzyme inhibition, such as with histone deacetylase (HDAC) inhibitors, the benzamide group can serve as a zinc-binding group (ZBG), interacting with the zinc ion in the active site of the enzyme. nih.gov The amino group, as seen in this compound, can also play a crucial role in forming hydrogen bonds with amino acid residues in the target's active site, thereby enhancing binding affinity.
The presence and positioning of halogen atoms on the phenyl ring of benzamide derivatives can have a profound impact on their biological activity. The two chlorine atoms in this compound are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability.
In the case of the mycobacterial lipoamide dehydrogenase inhibitors, the dichlorophenyl group was a critical determinant of their inhibitory potency. cornell.edu This suggests that the specific 3,5-dichloro substitution pattern may be optimal for fitting into the target's binding pocket and establishing favorable interactions.
Studies on other classes of biologically active benzamides have also underscored the importance of halogenation. For instance, fluorine substitution in the benzamide zinc-binding group of HDAC inhibitors has been shown to improve metabolic stability. nih.gov The phytotoxic action of various dichlorinated aminobenzoic acid derivatives has also been investigated, with the position of the amino and chloro groups influencing their herbicidal activity and selectivity. nih.gov The N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid, for example, displayed selective phytotoxicity, in contrast to other tested derivatives. nih.gov
The following table provides examples of how halogenation patterns on benzamide and related structures can influence biological activity.
| Compound Class | Halogenation Pattern | Impact on Biological Activity |
| Triazaspirodimethoxybenzoyl Inhibitors | Dichlorophenyl | Essential for inhibition of mycobacterial Lpd. cornell.edu |
| Benzamide HDAC Inhibitors | Fluorine substitution | Improved metabolic stability. nih.gov |
| Dichlorinated Aminobenzoic Acid Derivatives | 2-amino-3,5-dichloro | Selective phytotoxic activity in the N,N-di,sec.butylamide form. nih.gov |
| Dichlorinated Aminobenzoic Acid Derivatives | 3-amino-2,5-dichloro | Marked generic phytotoxic activity as the acid. nih.gov |
The design of potent and selective benzamide-based inhibitors often involves a modular approach, where different parts of the molecule are systematically modified to enhance interactions with the target and improve pharmacokinetic properties.
One key design principle is the strategic placement of substituents on the benzamide scaffold to exploit specific features of the target's binding site. For the mycobacterial lipoamide dehydrogenase inhibitors, the dichlorophenyl group's interaction with a non-conserved residue lining the electron-transfer tunnel was identified as a basis for species-selective inhibition. cornell.edu This highlights the potential for designing inhibitors that are highly specific for the mycobacterial enzyme over its human counterpart. cornell.edu
In the development of benzamide inhibitors of M. tuberculosis QcrB, a focus has been on replacing metabolically labile groups, such as morpholine, with more stable moieties while retaining or improving antibacterial activity. acs.org This has led to the identification of potent analogs with high selectivity and low cytotoxicity. acs.org
Furthermore, computational approaches such as 3D-QSAR and pharmacophore modeling are valuable tools in the design of novel benzamide derivatives. These methods can help identify the essential structural features required for activity and guide the synthesis of compounds with improved potency. For example, such studies on benzamide derivatives as glucokinase activators have identified key pharmacophoric features and binding interactions that contribute to their activity. nih.gov
The general principles derived from SAR studies of various benzamide derivatives suggest that the optimization of this compound-like structures would involve:
Modification of the amino and carboxyl groups to explore different interactions with the target.
Alteration of the halogenation pattern to fine-tune electronic properties and binding affinity.
Introduction of diverse substituents on the phenyl ring to probe for additional binding pockets and enhance selectivity.
Pharmacological and Biological Activities in Preclinical Research Models Non Human Focus
Antimicrobial Efficacy Investigations (In Vitro)
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
No specific data tables detailing the Minimum Inhibitory Concentration (MIC) values of 4-Amino-3,5-dichlorobenzamide against a spectrum of bacterial strains could be located in the reviewed literature. Consequently, its in vitro antibacterial spectrum remains undefined.
Antifungal Activity Assessments
Similarly, detailed assessments of the antifungal activity of this compound against pathogenic fungal species are not described in the available scientific resources.
Neurobiological Activity Profiling (In Vitro and Non-Human In Vivo Models)
There is a significant lack of research focused on the neurobiological activity of this compound in both in vitro and non-human in vivo settings.
Anti-Amnesic and Neuroprotective Effects
No preclinical studies investigating the potential anti-amnesic or neuroprotective effects of this compound were identified. Research into its capacity to mitigate neuronal damage or cognitive deficits in established non-human models of amnesia or neurodegeneration has not been published.
Modulation of Neurodegenerative Disease Biomarkers (e.g., Aβ Aggregation)
The effect of this compound on key biomarkers of neurodegenerative diseases, such as the aggregation of amyloid-beta (Aβ) peptides, has not been a subject of published research. There are no available studies to indicate whether this compound can inhibit or otherwise modulate the formation of Aβ plaques in vitro or in animal models.
Anti-inflammatory and Analgesic Potentials (Mechanistic Focus)
Specific investigations into the anti-inflammatory and analgesic properties of this compound, with a focus on its mechanisms of action, are absent from the current body of scientific literature. While related aminobenzoic acid derivatives have been explored for such activities, this particular compound has not been the subject of dedicated studies in this area.
Lack of Evidence for this compound as a Clenbuterol (B1669167) Metabolite in Preclinical Research
Despite extensive investigation into the metabolism of the β2-adrenergic agonist clenbuterol in various animal models, there is a notable absence of scientific literature identifying this compound as a metabolite. Comprehensive searches of research databases have not yielded any studies that report the formation or biological activity of this specific benzamide (B126) derivative resulting from the biotransformation of clenbuterol in preclinical settings.
The metabolic fate of clenbuterol has been the subject of numerous studies in species such as rats, cattle, and horses. These investigations have characterized several metabolic pathways, including N-oxidation, which leads to the formation of metabolites like N-hydroxyarylamine and 4-nitroclenbuterol. However, the formation of a benzamide structure through the metabolism of clenbuterol's ethanolamine (B43304) side chain has not been documented in the available scientific literature.
One study did investigate the in vitro mutagenicity and DNA-damaging potential of clenbuterol and a related compound, 4-amino-3,5-dichlorobenzoic acid. It is important to distinguish this carboxylic acid derivative from the requested benzamide compound, as they are structurally and likely functionally distinct. The study of the benzoic acid derivative does not provide any information regarding the formation or biological effects of this compound as a clenbuterol metabolite.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding affinity and mode of action of potential drug candidates. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and the conformational changes that may occur upon ligand binding.
For a compound like 4-Amino-3,5-dichlorobenzamide, docking studies would involve placing it into the binding site of a relevant protein target. For instance, various benzamide (B126) derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or as smoothened (SMO) antagonists in hedgehog signaling pathways. In such studies, researchers analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. The strength of these interactions is quantified by a docking score or binding energy, which helps in ranking potential inhibitors.
While specific docking studies for this compound are not available, research on other benzamide derivatives illustrates the process. For example, in a study on novel benzamide derivatives as potent smoothened antagonists, molecular docking was used to evaluate their binding modes and guide the design of more effective inhibitors. Similarly, studies on N-substituted benzamide derivatives as antitumor agents have used docking to understand interactions with HDAC2 and HDAC8.
MD simulations further refine the understanding of the ligand-protein complex. A simulation can reveal the stability of the predicted binding pose from docking. For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents used MD simulations to validate the stability of the most active compound within the binding site of target proteins like α-glucosidase. The root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation time is a key metric for assessing stability.
Table 1: Example of Interaction Data from Molecular Docking Studies of Related Compounds (Note: This data is illustrative and not specific to this compound)
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Benzamide Derivatives | Smoothened (SMO) Receptor | TYR394, SER471, GLU518 | -8.0 to -10.5 |
| Sulfonamide Derivatives | α-Glucosidase | ASP214, GLU276, ARG439 | -7.5 to -9.0 |
Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These methods provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which are key to predicting a molecule's reactivity and stability.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.
While specific DFT studies on this compound were not identified, research on related compounds demonstrates the utility of these methods. For instance, DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate revealed a low HOMO-LUMO energy gap, suggesting high chemical reactivity and biological activity. The MEP map for this compound identified negative potential sites around electronegative atoms, indicating likely sites for electrophilic attack. Such analyses for this compound would pinpoint the reactive centers, likely involving the amino group, the amide functionality, and the electron-withdrawing chlorine atoms on the aromatic ring.
Table 2: Example of Quantum Chemical Descriptors for a Benzene (B151609) Derivative (Note: This data is illustrative and not specific to this compound)
| Parameter | Description | Example Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Chemical stability and reactivity |
| Ionization Potential | Energy required to remove an electron | 6.5 | Resistance to oxidation |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Design
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby saving time and resources. The models are built on data from large sets of known drugs and compounds.
Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) predict how well a compound is absorbed into the bloodstream.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration indicate how the compound is distributed throughout the body.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.
Excretion: Properties related to solubility and clearance are estimated to predict how the compound is eliminated from the body.
The PubChem database provides a predicted XlogP value of 1.9 for this compound, which is a measure of lipophilicity. This value falls within the range typical for orally bioavailable drugs according to Lipinski's Rule of Five. While a comprehensive in silico ADME profile for this specific compound is not published, studies on other chemical series often report these parameters. For example, in silico ADMET studies on 2-aminothiazol-4(5H)-one derivatives showed favorable absorption and distribution parameters for most tested compounds.
Table 3: Commonly Predicted ADME Properties and Their Significance
| Property | Description | Favorable Range (Typical) |
|---|---|---|
| Lipophilicity (logP) | Partition coefficient between octanol (B41247) and water | < 5 |
| Water Solubility (logS) | Intrinsic aqueous solubility | > -4 |
| GI Absorption | Human intestinal absorption | High |
| BBB Permeation | Ability to cross the blood-brain barrier | Yes/No (depends on target) |
| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4) | No |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Cheminformatics involves the use of computational methods to analyze chemical information, often to find relationships between a molecule's structure and its biological activity. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) model.
QSAR modeling is a statistical approach that attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can be electronic (e.g., charge), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Once a statistically significant model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
A QSAR study involving this compound would require a dataset of structurally similar benzamides with measured biological activity against a specific target. The properties of these molecules would be calculated, and a regression analysis would be performed to build the predictive model. For instance, a QSAR study on a series of novel benzenesulfonamide (B165840) derivatives identified key molecular descriptors that correlated with their cytotoxic activity against cancer cell lines. The resulting models were then used to predict the activity of other compounds in the series. Such an approach allows researchers to prioritize the synthesis of compounds predicted to have the highest activity.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of synthesized molecules like 4-amino-3,5-dichlorobenzamide. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine (NH₂), and amide (CONH₂) protons. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern on the benzene (B151609) ring. The chemical shifts of the amine and amide protons can vary depending on the solvent and concentration. A closely related compound, methyl 4-amino-3,5-dichlorobenzoate, shows a singlet for its aromatic protons at approximately 7.9 ppm, providing a reference point for the expected chemical shift in the benzamide (B126) analogue. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the two equivalent aromatic C-H carbons, the two equivalent aromatic C-Cl carbons, the aromatic C-NH₂ carbon, the aromatic C-CONH₂ carbon, and the carbonyl (C=O) carbon. Data from the related 4-amino-3,5-dichlorobenzoic acid can be used to estimate the expected chemical shifts. nih.gov
Interactive Table: Expected NMR Chemical Shifts (δ) for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.8 - 8.0 | Singlet (s) |
| Amine (NH₂) | Variable | Broad Singlet (br s) |
| Amide (CONH₂) | Variable | Broad Singlet (br s) |
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~168 - 172 |
| Ar C-NH₂ | ~145 - 150 |
| Ar C-H | ~128 - 132 |
| Ar C-Cl | ~120 - 125 |
| Ar C-CONH₂ | ~130 - 135 |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and primary amide, the C=O bond of the amide, and the C-Cl bonds.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) |
| Primary Amide | N-H Stretch | ~3180 and ~3350 |
| Amide | C=O Stretch | 1650 - 1690 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₇H₆Cl₂N₂O), the exact mass can be determined. High-resolution mass spectrometry can confirm the molecular formula. Predicted data shows the expected m/z for various ionized forms of the molecule. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 204.99300 |
| [M+Na]⁺ | 226.97494 |
| [M-H]⁻ | 202.97844 |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring and the carbonyl group, and potentially n → π* transitions of the carbonyl and amino groups. researchgate.net The exact absorption maxima (λ_max) and molar absorptivity are determined experimentally.
Chromatographic Separation and Purity Assessment in Research Samples
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is the most common method for the purity analysis of non-volatile organic compounds like this compound. A typical method involves a C8 or C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. wu.ac.thwu.ac.th Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical RP-HPLC Conditions for Purity Assessment
| Parameter | Description |
|---|---|
| Stationary Phase | C18 or C8 silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |
| Modifier | 0.1% Formic Acid or 0.1% Acetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Photo-Diode Array (PDA) Detector (e.g., at 254 nm) |
| Column Temperature | 25 - 40 °C |
Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds, and assess purity. fujifilm.com For this compound, a silica (B1680970) gel plate is typically used as the stationary phase with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). nih.govresearchgate.net The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Spots are visualized under UV light (typically at 254 nm) or by staining. fujifilm.com The purity can be qualitatively assessed by the presence of a single spot.
Advanced Detection and Quantification Methods in Complex Biological Matrices
Quantifying research compounds in biological matrices such as plasma or urine is crucial for pharmacokinetic and metabolism studies. These matrices are complex, requiring highly selective and sensitive analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its exceptional sensitivity, selectivity, and robustness. nih.govnih.gov The method couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
The analytical process typically involves:
Sample Preparation: This step is critical to remove interferences from the biological matrix. It often includes hydrolysis to release conjugated metabolites, followed by protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte. nih.gov
Chromatographic Separation: A rapid separation is usually achieved using Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 column to resolve the analyte from matrix components.
Mass Spectrometric Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix and allowing for quantification at very low concentrations (ng/mL or pg/mL levels). nih.govsigmaaldrich.com
Crystallographic Analysis of Dichlorobenzamide Derivatives
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related N-substituted 3,5-dichlorobenzamide (B1294675) derivatives reveals key structural features. lookchem.comdcu.ie
These studies show that dichlorobenzamide derivatives often crystallize in monoclinic (e.g., Pn) or triclinic (e.g., P-1) space groups. The central amide linkage is typically planar or near-planar. A significant structural parameter is the dihedral angle between the two aromatic rings, which is influenced by the nature of the substituents.
Table 4: Representative Crystallographic Data for Dichlorobenzamide Derivatives
| Compound | Crystal System | Space Group | Key Cell Parameters (Å, °) |
|---|---|---|---|
| 3,5-dichloro-N-(2-chlorophenyl)benzamide | Monoclinic | Pn | a = 9.581, b = 12.217, c = 11.072, β = 92.584 |
Emerging Research Directions and Future Perspectives of Dichlorobenzamide Scaffolds
Development of Novel Chemical Probes and Research Tools for Biological Pathways
The development of chemical probes from bioactive scaffolds is a cornerstone of modern chemical biology, enabling the study of protein function in native cellular environments. The 4-amino-3,5-dichlorobenzamide structure is a promising candidate for conversion into such tools. Researchers are exploring the synthesis of derivatives equipped with reporter tags or reactive groups to facilitate target identification and visualization.
The functional handles on the scaffold—the primary amine, the amide, and the aromatic ring—are amenable to chemical modification. For instance, the amino group can be acylated to introduce biotin (B1667282) for affinity purification of target proteins, or a fluorophore for use in cellular imaging studies. Similarly, the amide nitrogen can be substituted with linkers attached to photo-crosslinkers, which upon UV activation, can covalently bind to the target protein, allowing for its unambiguous identification.
These research tools are instrumental for validating target engagement, which is a critical step in early drug discovery. By confirming that a compound interacts with its intended target in living systems, researchers can more confidently link the compound's molecular action to its cellular phenotype.
Table 1: Examples of Hypothetical Chemical Probes Based on the Dichlorobenzamide Scaffold
| Probe Type | Modification on Scaffold | Reporter/Tag | Research Application |
| Affinity Probe | Acylation of 4-amino group | Biotin | Pull-down assays and identification of binding partners via mass spectrometry. |
| Imaging Probe | Amide coupling with a fluorescent dye | Fluorescein, Rhodamine | Fluorescence microscopy to visualize subcellular localization of the target. |
| Photoaffinity Probe | Substitution on the aromatic ring | Diazirine, Benzophenone | Covalent labeling and identification of direct binding targets. |
Exploration of Undiscovered Biological Targets and Mechanistic Insights
A significant future direction for the dichlorobenzamide scaffold is the identification of novel biological targets to expand its therapeutic potential and to understand its mechanism of action on a deeper level. The broad bioactivity of some benzamide (B126) derivatives suggests they may interact with multiple proteins, a concept known as polypharmacology.
One powerful, unbiased approach to discover these targets is affinity-based proteomics. In this technique, a derivative of this compound is immobilized on a solid support, such as sepharose beads. This "bait" is then incubated with cell lysates, and proteins that bind to the compound are "pulled down," separated, and identified using mass spectrometry. This can reveal a comprehensive landscape of the compound's interacting proteins.
Computational methods, such as molecular docking and virtual screening, are also being employed. By docking the dichlorobenzamide scaffold into the crystal structures of a wide array of proteins, potential binding partners can be predicted. These in silico hits can then be validated experimentally, accelerating the discovery of novel biological targets and providing insights into the structural basis for these interactions.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully comprehend the biological effects of a compound, it is no longer sufficient to study its interaction with a single target. Systems biology, coupled with "omics" technologies, provides a holistic view of the global cellular changes induced by a molecule.
When cells are treated with a this compound derivative, its impact can be profiled at multiple molecular levels:
Transcriptomics (e.g., RNA-Seq): This technique measures changes in the expression of thousands of genes, revealing which signaling pathways are activated or inhibited by the compound.
Proteomics: Quantitative mass spectrometry can be used to analyze global changes in protein levels and post-translational modifications (like phosphorylation), providing a functional snapshot of the cellular state. nih.gov
Metabolomics: This approach profiles the levels of small-molecule metabolites (e.g., lipids, amino acids, nucleotides), offering insights into how the compound affects cellular metabolism. nih.govfrontiersin.org
By integrating these large datasets, researchers can construct network models that illustrate the compound's mechanism of action in the context of the entire cellular machinery. This can help predict off-target effects, identify biomarkers of response, and uncover opportunities for combination therapies.
Rational Design of Next-Generation Dichlorobenzamide Scaffolds for Specific Research Applications
The insights gained from target identification and systems biology studies are paving the way for the rational design of new dichlorobenzamide-based molecules with enhanced properties. Structure-activity relationship (SAR) studies are central to this effort, systematically exploring how modifying different parts of the scaffold affects its biological activity. mdpi.com
For example, if a dichlorobenzamide derivative is found to inhibit a particular kinase, medicinal chemists can design and synthesize a library of analogs to optimize its potency and selectivity. This involves making targeted modifications to the scaffold, such as:
Varying substituents on the amide nitrogen: This can explore new interactions with the protein's binding pocket.
Modifying the 4-amino group: This can alter solubility and hydrogen-bonding capabilities.
Replacing the chlorine atoms: Substituting with other halogens or small functional groups can fine-tune electronic properties and steric interactions.
This iterative process of design, synthesis, and biological testing allows for the development of highly specialized molecules. These next-generation scaffolds could be optimized not just for therapeutic potential, but also as highly selective chemical probes for basic research, allowing for the precise perturbation of a single biological target. The design of specific kinase inhibitors, for instance, is a major area of drug discovery where similar scaffolds have proven successful. cuni.cz
Table 2: Illustrative SAR Data for Hypothetical Dichlorobenzamide Analogs Targeting Kinase X
| Compound ID | R1 (Amide Substituent) | R2 (4-Position) | Kinase X IC₅₀ (nM) |
| Base Scaffold | H | -NH₂ | >10,000 |
| Analog 1 | Methyl | -NH₂ | 5,200 |
| Analog 2 | Cyclopropyl | -NH₂ | 850 |
| Analog 3 | Phenyl | -NH₂ | 450 |
| Analog 4 | Cyclopropyl | -NH-Acetyl | 1,500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
